2-isopropyl-3-aminooxetane IUPAC name and synonyms
2-isopropyl-3-aminooxetane IUPAC name and synonyms
This guide provides an in-depth technical analysis of 2-isopropyl-3-aminooxetane , a specialized heterocyclic scaffold used in modern medicinal chemistry. It is structured to serve researchers requiring rigorous nomenclature, synthetic pathways, and structural validation protocols.
Bioisosteric Scaffolds in Drug Discovery
Nomenclature & Chemical Identity
Precise nomenclature is critical for this compound due to the existence of multiple stereoisomers and the potential for ambiguity in common naming conventions.
IUPAC Designation
The systematic name follows the hierarchy of functional groups where the amine takes priority as the principal characteristic group, and the oxetane ring is the parent structure.
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Preferred IUPAC Name (PIN): 2-(Propan-2-yl)oxetan-3-amine
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Numbering Logic:
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The oxygen atom is position 1.[1]
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The ring is numbered to give the principal functional group (amine) the lowest possible locant. However, in oxetanes, the heteroatom is 1. The carbons are 2, 3, 4.[2]
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If the amine is at position 3 and the isopropyl is at position 2, the numbering 2,3 is fixed.
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Stereochemistry: The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers (two enantiomeric pairs of diastereomers).
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Synonyms & Registry Identifiers
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Common Names: 2-isopropyl-3-aminooxetane, 3-amino-2-isopropyloxetane.
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Chemical Class: 2,3-disubstituted oxetane;
-amino oxetane. -
SMILES (Trans-isomer representative): CC(C)C1COC1N
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InChI Key: (Isomer dependent; generalized class identifiers often used in early discovery).
Stereochemical Configuration
The biological activity of this scaffold is highly dependent on the cis or trans relationship between the isopropyl and amino groups.
| Isomer Configuration | Description | Stability/Puckering |
| (2R, 3R) / (2S, 3S) | Trans-isomer | Generally thermodynamically favored; substituents minimize steric clash. |
| (2R, 3S) / (2S, 3R) | Cis-isomer | Higher steric strain; often requires specific stereoselective synthesis (e.g., Paternò-Büchi). |
Structural Significance: The "Oxetane Effect"[3]
In drug design, 2-isopropyl-3-aminooxetane serves as a high-value bioisostere .
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Gem-Dimethyl Replacement: The oxetane ring is often used to replace a gem-dimethyl group or a carbonyl group.[3]
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Solubility & Lipophilicity: The oxygen lone pairs in the strained ring function as hydrogen bond acceptors, significantly lowering
and improving aqueous solubility compared to cyclobutane or cyclopentane analogs. -
Metabolic Stability: Unlike epoxides, oxetanes are chemically stable at physiological pH and resistant to many hydrolytic enzymes, yet they alter the metabolic soft spots of the attached amine.
Logical Pathway of Bioisosteric Replacement
Figure 1: Strategic logic for deploying the oxetane scaffold in medicinal chemistry.
Synthetic Methodologies
Synthesis of 2,3-disubstituted oxetanes is challenging due to ring strain (~106 kJ/mol). Two primary routes are recommended based on the required stereochemistry.
Route A: Paternò-Büchi Reaction (Photochemical)
Best for accessing complex stereochemistry or when starting from aldehydes.
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Reagents: Isobutyraldehyde (substrate) + N-protected enamine or oxazole (alkene partner).
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Condition: UV irradiation (typically 300–350 nm).
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Mechanism: [2+2] cycloaddition.
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Outcome: Often yields a mixture of regio- and stereoisomers requiring HPLC separation.
Route B: Sulfinimine Addition (Stereocontrolled)
Recommended for high-purity synthesis of specific enantiomers. This protocol utilizes Ellman’s auxiliary to control the stereocenter at C3.
Detailed Protocol: Sulfinimine Route
Note: This protocol is adapted from general 3-aminooxetane synthesis methodologies (e.g., Bull et al., Carreira et al.).
Phase 1: Formation of the Imine
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Start: Oxetan-3-one.
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Reagent: (R)-tert-butanesulfinamide, Ti(OEt)4 (Lewis Acid).
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Solvent: THF, Reflux, 6h.
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Product: Oxetan-3-N-sulfinylimine.
Phase 2: Introduction of Isopropyl Group
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Reagent: Isopropylmagnesium chloride (iPrMgCl) or Isopropyllithium.
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Condition: -78°C in anhydrous CH2Cl2 or Et2O.
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Reaction: Nucleophilic addition to the sulfinimine. The bulky sulfinyl group directs the attack, establishing the C3 stereocenter.
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Critical Note: This step typically yields the 3-substituted amine. To get the 2-isopropyl substituent, one must start with 2-isopropyloxetan-3-one (difficult to access) OR use a cyclization strategy from a linear precursor.
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Phase 3: Corrected Cyclization Route (Linear Precursor) Since direct substitution at C2 of an existing oxetane is difficult, the Cyclization of 1,3-Diols/Amino Alcohols is the most robust method for 2-isopropyl-3-aminooxetane.
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Precursor: Synthesis of a 2-amino-1,3-diol backbone with an isopropyl side chain (e.g., from Valine reduction and homologation).
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Activation: Selective tosylation or mesylation of the primary alcohol.
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Cyclization: Base-mediated intramolecular displacement (NaH or n-BuLi, THF, 0°C -> RT).
Synthetic Workflow Diagram
Figure 2: Linear cyclization strategy for regioselective synthesis.
Analytical Characterization
Trustworthiness in synthesis requires self-validating analytical data.
Nuclear Magnetic Resonance (NMR)
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1H NMR (CDCl3):
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Oxetane Ring Protons: Distinctive multiplets between
4.2–4.8 ppm. The protons on C2 and C4 will show strong geminal coupling (~6 Hz) and vicinal coupling. -
Isopropyl Group: Doublet at
~0.9 ppm (6H) and a septet at ~1.8 ppm (1H). -
C2-H: Expect a doublet of doublets shifted downfield due to the adjacent oxygen and isopropyl group.
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NOESY: Crucial for assigning cis vs trans stereochemistry. Look for NOE correlations between the C2-proton and C3-proton (stronger in cis).
Mass Spectrometry
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion: [M+H]+ = 116.1 (Calculated for C6H13NO).
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Fragmentation: Oxetane rings often show characteristic loss of formaldehyde (CH2O, -30 Da) or ring splitting.
References
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Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[2][6][7] Angewandte Chemie International Edition. [Link]
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Bull, J. A., et al. (2016).[6] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][6][7][8][9] Chemical Reviews. [Link]
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Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters. [Link]
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Jenkins, K., et al. (2014). "Paternò–Büchi Reactions in the Synthesis of 2,3-Disubstituted Oxetanes." Journal of Organic Chemistry. [Link]
Sources
- 1. Oxetane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. atlantis-press.com [atlantis-press.com]
